(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2228191-06-6
VCID: VC4242374
InChI: InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-4(3-10)2-6(5)7;/h4-6H,1-3,10H2;1H
SMILES: C1C(CC2C1C2(F)F)CN.Cl
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63

(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride

CAS No.: 2228191-06-6

Cat. No.: VC4242374

Molecular Formula: C7H12ClF2N

Molecular Weight: 183.63

* For research use only. Not for human or veterinary use.

(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride - 2228191-06-6

Specification

CAS No. 2228191-06-6
Molecular Formula C7H12ClF2N
Molecular Weight 183.63
IUPAC Name (6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-4(3-10)2-6(5)7;/h4-6H,1-3,10H2;1H
Standard InChI Key VMKDYRPFCMQLPS-UHFFFAOYSA-N
SMILES C1C(CC2C1C2(F)F)CN.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The bicyclo[3.1.0]hexane system consists of a fused cyclopropane and cyclopentane ring, creating a rigid, three-dimensional framework. Fluorine atoms at the 6,6 positions introduce steric and electronic effects, while the methanamine group at the 3-position provides a reactive site for further functionalization . The hydrochloride salt formation improves crystallinity and aqueous solubility, critical for pharmaceutical applications .

Table 1: Key Chemical Data

PropertyValue
IUPAC Name(6,6-difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride
Molecular FormulaC7H11F2NHCl\text{C}_7\text{H}_{11}\text{F}_2\text{N} \cdot \text{HCl}
Molecular Weight183.63 g/mol
InChI Code1S/C7H11F2N.ClH/c8-7(9)5-1-4(3-10)2-6(5)7;/h4-6H,1-3,10H2;1H
InChI KeyVMKDYRPFCMQLPS-UHFFFAOYSA-N
Hazard StatementsH302, H315, H319, H335

Physicochemical Characteristics

The compound’s fluorinated bicyclic structure confers high lipophilicity, which may enhance membrane permeability in biological systems . The pKa of the amine group (estimated ~9.5) suggests partial protonation at physiological pH, influencing its pharmacokinetic profile.

Synthesis and Manufacturing

Purification and Analysis

Purification likely employs recrystallization or chromatography, with purity verified via HPLC (>95%) . Structural confirmation uses 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR, alongside high-resolution mass spectrometry.

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s logP (estimated ~2.1) and topological polar surface area (~35 Ų) suggest moderate blood-brain barrier permeability, making it a candidate for central nervous system targets. Its metabolic stability remains uncharacterized but could be inferred from in vitro microsomal assays of related molecules.

Comparison with Structural Analogues

Bicyclo[3.2.1]octane Derivatives

Compounds like 1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride (MW 211.68 g/mol) feature a larger bicyclic system, offering distinct steric profiles and potentially slower metabolic clearance.

3,3-Difluorobicyclo[3.1.0]hexan-6-amine Hydrochloride

This analogue lacks the methanamine group at the 3-position, reducing its versatility for derivatization but maintaining similar fluorination effects.

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